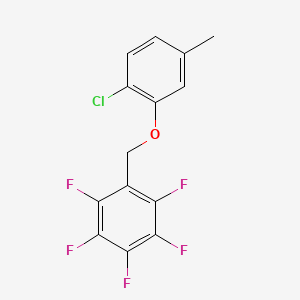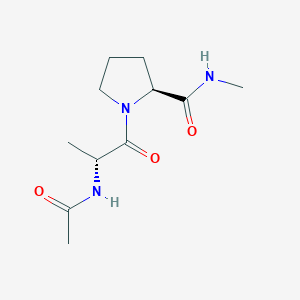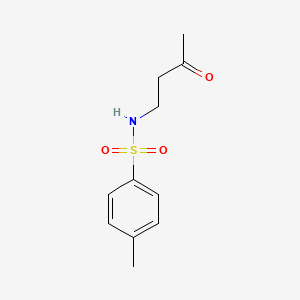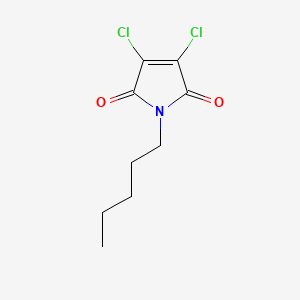![molecular formula C15H31NO2 B14417500 Ethyl 2-[(ethylamino)methyl]decanoate CAS No. 84515-43-5](/img/structure/B14417500.png)
Ethyl 2-[(ethylamino)methyl]decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(ethylamino)methyl]decanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized from decanoic acid and ethylamine, resulting in a structure that includes both ester and amine functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(ethylamino)methyl]decanoate typically involves the esterification of decanoic acid with ethanol, followed by the reaction with ethylamine. The esterification process requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The subsequent reaction with ethylamine is carried out under basic conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.
化学反应分析
Types of Reactions
Ethyl 2-[(ethylamino)methyl]decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) are employed under basic conditions.
Major Products Formed
Oxidation: Decanoic acid and ethylamine derivatives.
Reduction: Ethyl 2-[(ethylamino)methyl]decanol.
Substitution: Ethyl 2-[(ethylamino)methyl]decanoyl halides.
科学研究应用
Ethyl 2-[(ethylamino)methyl]decanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-[(ethylamino)methyl]decanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, while the amine group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate biochemical pathways and physiological responses.
相似化合物的比较
Ethyl 2-[(ethylamino)methyl]decanoate can be compared with other esters and amines:
Ethyl acetate: A simple ester used as a solvent and flavoring agent.
Methyl butyrate: Known for its fruity odor and used in perfumes.
Ethyl propionate: Another ester with applications in flavoring and fragrances.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications.
属性
CAS 编号 |
84515-43-5 |
|---|---|
分子式 |
C15H31NO2 |
分子量 |
257.41 g/mol |
IUPAC 名称 |
ethyl 2-(ethylaminomethyl)decanoate |
InChI |
InChI=1S/C15H31NO2/c1-4-7-8-9-10-11-12-14(13-16-5-2)15(17)18-6-3/h14,16H,4-13H2,1-3H3 |
InChI 键 |
JGGQELZVIKVPAH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CNCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)



silane](/img/structure/B14417441.png)





![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)



